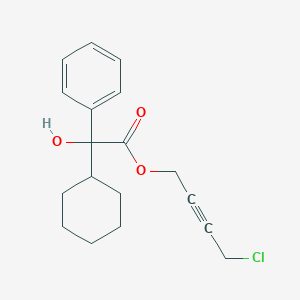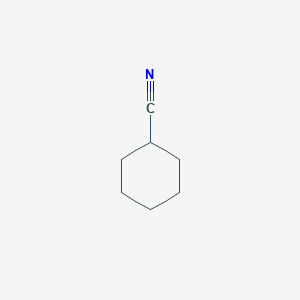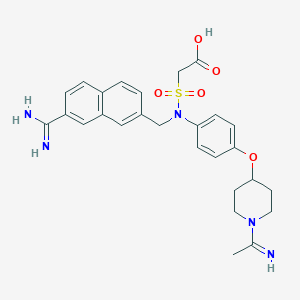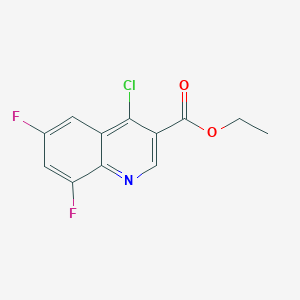
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C18H21ClO3 and a molecular weight of 320.81 g/mol . It is a solid substance that appears as white or off-white crystals . This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through chemical synthesis methods. One common approach involves the esterification reaction between 4-Chlorobut-2-yn-1-ol and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of an acid catalyst in an organic solvent . This method ensures the formation of the ester bond, resulting in the desired compound.
Análisis De Reacciones Químicas
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions or other substrates, facilitating catalytic reactions or forming complexes that exhibit unique chemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be compared with similar compounds such as 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate While both compounds share a similar core structure, the presence of different substituents (eg, diethylamino group) can lead to variations in their chemical properties and applications
Propiedades
IUPAC Name |
4-chlorobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c19-13-7-8-14-22-17(20)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,9-10,16,21H,2,5-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMJDSLUOLCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC#CCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)




![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate](/img/structure/B123631.png)
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

